molecular formula C21H24N2O3 B5354442 N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide

N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide

Cat. No.: B5354442
M. Wt: 352.4 g/mol
InChI Key: QTYYMPDYGUZGFI-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a morpholine ring and a dimethylbenzoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-morpholin-4-ylphenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({[3-(3,4-dimethylbenzoyl)phenyl]amino}sulfonyl)phenyl]acetamide
  • N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides

Uniqueness

N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide stands out due to its unique combination of a morpholine ring and a dimethylbenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-4-5-17(12-15(14)2)21(25)18-6-7-20(19(13-18)22-16(3)24)23-8-10-26-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYYMPDYGUZGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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